molecular formula C21H26O6 B13839918 Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)-

Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)-

Cat. No.: B13839918
M. Wt: 374.4 g/mol
InChI Key: FZHFGUJVTAMJKG-HRUPCHJUSA-N
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Description

Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- is a steroidal compound with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- involves multiple steps, starting from basic steroidal precursors. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired configuration and functional groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketonized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- is used as a precursor for synthesizing other steroidal compounds. Its unique structure allows for modifications that lead to the development of new chemical entities.

Biology

In biological research, this compound is studied for its role in various metabolic pathways. It serves as a model compound for understanding steroid metabolism and its effects on cellular functions.

Medicine

Medically, Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- is investigated for its potential therapeutic effects. It has shown promise in treating inflammatory conditions and certain hormonal disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other steroid-based products. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- involves its interaction with specific molecular targets such as steroid receptors. It modulates the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved include the regulation of inflammatory mediators and hormonal balance.

Comparison with Similar Compounds

Similar Compounds

  • Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-
  • 11β,17α-Dihydroxy-6α-methylpregna-1,4-diene-3,20-dione

Uniqueness

Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- stands out due to its specific hydroxylation pattern and the presence of multiple functional groups

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid

InChI

InChI=1S/C21H26O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h5,7,9,13-16,23,27H,3-4,6,8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,19-,20-,21-/m0/s1

InChI Key

FZHFGUJVTAMJKG-HRUPCHJUSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)C(=O)O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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